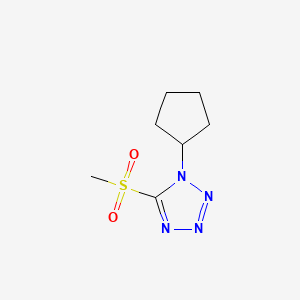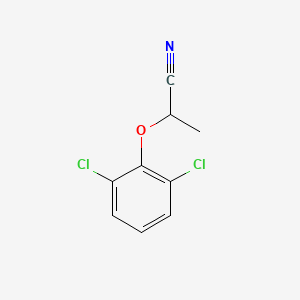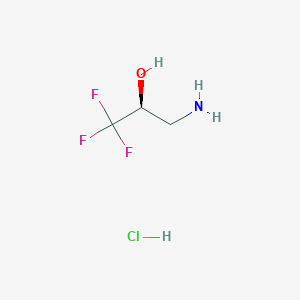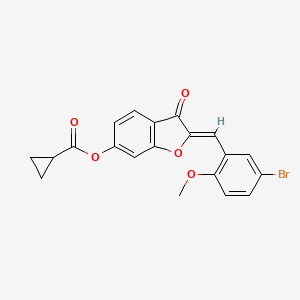
1-cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole is an organic compound with the CAS Number: 1152878-96-0 . It has a molecular weight of 216.26 . The IUPAC name for this compound is 1-cyclopentyl-5-(methylsulfonyl)-1H-tetraazole .
Synthesis Analysis
The synthesis of 1H-tetrazole compounds, such as this compound, can be achieved through various methods . One common method involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . Another method involves the treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst .Molecular Structure Analysis
The molecular structure of this compound contains a total of 27 bonds, including 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 2 five-membered rings, and 1 sulfone .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
1-Cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole is involved in various chemical reactions and synthesis processes. Rao and Lwowski (1980) described the reaction of 5-alkoxytetrazoles with methanesulfonyl chloride, highlighting the occurrence of this reaction at the 1-position of the tetrazole. This finding contrasts with the more common 2-acyl derivatives formation in 5-substituted tetrazoles, demonstrating the compound's unique reactivity (Rao & Lwowski, 1980). Similarly, Hossein, Fatemeh, and Mohsen (2013) found that methanesulfonic acid efficiently catalyzes the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles, showcasing the compound's role in facilitating the synthesis of various tetrazole derivatives (Hossein, Fatemeh, & Mohsen, 2013).
Crystallography and Structural Studies
The compound's structural characteristics have been a focus in crystallography and molecular docking studies. Al-Hourani et al. (2015) determined the X-ray crystal structure of related tetrazole derivatives, providing insights into their molecular arrangements and interactions, relevant to understanding the structural properties of similar compounds (Al-Hourani et al., 2015).
Catalyst in Chemical Synthesis
The compound also serves as a catalyst or a component in the synthesis of various chemicals. Aali, Gholizadeh, and Noroozi-Shad (2022) demonstrated the use of a related ionic liquid catalyst for synthesizing 5-substituted 1H-tetrazole derivatives. This represents an application of the compound in green chemistry and efficient synthesis processes (Aali, Gholizadeh, & Noroozi-Shad, 2022). Ghasemzadeh and Akhlaghinia (2017) also highlighted its application in the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles, showcasing its role in facilitating rapid and efficient chemical reactions (Ghasemzadeh & Akhlaghinia, 2017).
Biological Research Applications
In biological research, Chen et al. (2017) investigated a heteroaromatic alkylsulfone derivative, showcasing its potential as a selective and reactive blocking reagent in biological applications, indicating the compound's relevance in biochemical studies (Chen et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
1-cyclopentyl-5-methylsulfonyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2S/c1-14(12,13)7-8-9-10-11(7)6-4-2-3-5-6/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNQLXAODYTLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=NN1C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3014456.png)
![N-(2-fluorobenzyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3014460.png)
![N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide](/img/structure/B3014461.png)

![3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3014464.png)
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B3014465.png)

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3014468.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B3014471.png)



